3-Aminopiperidine-3-carboxamide
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13N3O |
|---|---|
Molecular Weight |
143.19 g/mol |
IUPAC Name |
3-aminopiperidine-3-carboxamide |
InChI |
InChI=1S/C6H13N3O/c7-5(10)6(8)2-1-3-9-4-6/h9H,1-4,8H2,(H2,7,10) |
InChI Key |
FLAITKOPRGFZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)(C(=O)N)N |
Origin of Product |
United States |
Significance of Piperidine 3 Carboxamide Scaffolds in Advanced Molecular Design
The piperidine-3-carboxamide framework is a key structural element in the design of advanced molecules, particularly in the field of medicinal chemistry. The piperidine (B6355638) ring, a saturated heterocycle, provides a three-dimensional structure that can effectively orient substituents in space, which is crucial for binding to biological targets. thieme-connect.comresearchgate.net The introduction of a carboxamide group at the 3-position adds a rigid and planar amide bond capable of forming hydrogen bonds, a critical interaction for molecular recognition.
The strategic importance of this scaffold is highlighted in several research areas:
Modulation of Physicochemical Properties: The piperidine scaffold can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical for drug-likeness. researchgate.net
Enhancement of Biological Activity and Selectivity: The defined stereochemistry of chiral piperidine scaffolds allows for precise interactions with biological targets, leading to improved potency and selectivity. thieme-connect.comresearchgate.net
Platform for Diverse Functionalization: The piperidine ring and its substituents offer multiple points for chemical modification, enabling the creation of large libraries of compounds for screening and optimization. whiterose.ac.uk
Recent studies have demonstrated the utility of the N-arylpiperidine-3-carboxamide scaffold in identifying compounds with antimelanoma activity. nih.govacs.org Researchers have synthesized and evaluated a series of these derivatives, identifying key structural features that contribute to their biological effects. nih.gov For instance, the presence of specific substituents on the aryl ring and the stereochemistry of the piperidine ring were found to be critical for activity. nih.gov
Historical Context of Aminopiperidine and Carboxamide Derivatives in Academic Inquiry
The exploration of aminopiperidine and carboxamide derivatives has a rich history in chemical and pharmaceutical research. Piperidine (B6355638) itself is a fundamental heterocyclic motif found in numerous natural products and synthetic drugs. The introduction of an amino group to the piperidine ring, creating aminopiperidines, has been a long-standing strategy to develop new bioactive compounds. These derivatives have been investigated for a wide range of applications, including as cognition enhancers and antibacterial agents. nih.govresearchgate.net
Historically, the synthesis of substituted piperidines often involved methods like the reduction of corresponding pyridine (B92270) derivatives. nih.gov Over time, more sophisticated and stereoselective synthetic routes have been developed, allowing for greater control over the final molecular architecture. nih.gov The development of enzyme-based cascade reactions, for example, has provided efficient pathways to chiral aminopiperidine derivatives. rsc.orgsemanticscholar.org
Carboxamide-containing molecules have also been a cornerstone of medicinal chemistry for decades. The amide bond is a prevalent feature in peptides and proteins, and its incorporation into small molecules has led to the discovery of numerous drugs. The combination of the aminopiperidine core with a carboxamide functional group has led to the exploration of compounds with diverse biological activities, including inhibitors of human platelet aggregation and potential anti-osteoporosis agents. nih.govnih.gov
Overview of Current Research Trajectories for 3 Aminopiperidine 3 Carboxamide
Retrosynthetic Analysis of this compound Core Structures
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the this compound core, the primary disconnections involve the bonds to the nitrogen and carbonyl groups at the C3 position. A common strategy involves disconnecting the amide and the C3-amino group, leading back to a protected 3-aminopiperidine-3-carboxylic acid derivative. This intermediate can be further simplified by disconnecting the piperidine (B6355638) ring itself or by functional group interconversion from a more readily available piperidine precursor.
For instance, a retrosynthetic approach might start with the target molecule and conceptually break it down as follows:
This compound can be derived from a protected version, such as N-Boc-3-aminopiperidine-3-carboxamide, to manage the reactivity of the amino groups.
This protected amide can be formed from the corresponding protected carboxylic acid, N-Boc-3-aminopiperidine-3-carboxylic acid.
The 3-amino-3-carboxylic acid functionality can be installed onto a pre-existing piperidine ring, for example, starting from a 3-piperidone derivative.
Classical Approaches to this compound Synthesis
Classical synthetic methods for constructing the this compound scaffold often rely on either linear or convergent strategies, frequently employing protecting groups to ensure regioselectivity and chemoselectivity.
Multi-step Linear Synthesis Strategies via Piperidine Derivatives
Linear syntheses typically begin with a functionalized piperidine ring and sequentially introduce the desired substituents. A representative example is the synthesis starting from L-glutamic acid, a naturally occurring α-amino acid. This multi-step route involves several key transformations:
Esterification: Both carboxylic acid groups of L-glutamic acid are esterified.
Protection: The amino group is protected, commonly with a Boc group.
Reduction: The ester groups are reduced to alcohols using a reducing agent like sodium borohydride (B1222165).
Tosylation: The resulting diol is converted to a ditosylate.
Cyclization: The ditosylate reacts with an amine to form the piperidine ring.
This linear approach, while often lengthy, provides a reliable pathway to enantiomerically pure 3-aminopiperidine derivatives. Another linear strategy involves the Hofmann or Curtius rearrangement of N-protected nipecotic acid (piperidine-3-carboxylic acid) derivatives to install the 3-amino group. epo.org
Utility of Protecting Groups (Boc, Cbz) in Synthetic Sequences
Protecting groups are essential tools in the synthesis of this compound and its analogues to prevent unwanted side reactions. The most commonly used protecting groups for the amino functionalities are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).
Boc (tert-butoxycarbonyl): The Boc group is widely used due to its stability under many reaction conditions and its facile removal under acidic conditions. chemicalbook.com It is often introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). google.com The N-Boc group enhances the stability of the piperidine ring and allows for selective modifications.
Cbz (benzyloxycarbonyl): The Cbz group is another common amine protecting group. It is stable to a range of conditions but can be readily removed by catalytic hydrogenation. google.comscispace.comnih.gov This orthogonality to the acid-labile Boc group allows for selective deprotection strategies in molecules containing both protecting groups.
The choice of protecting group is crucial and depends on the specific reaction sequence and the desired final product. For example, in a multi-step synthesis, one might use a Cbz group to protect the piperidine nitrogen while a Boc group protects the 3-amino group, allowing for selective deprotection and further functionalization at either position. google.com
| Protecting Group | Structure | Introduction Reagent | Cleavage Condition |
| Boc | t-Bu-O-(C=O)- | (Boc)₂O | Acidic (e.g., TFA) |
| Cbz | Ph-CH₂-O-(C=O)- | Benzyl chloroformate | Catalytic Hydrogenation |
Asymmetric Synthesis of Chiral this compound Enantiomers
Since many biologically active molecules containing the 3-aminopiperidine scaffold are chiral, the development of asymmetric syntheses to obtain single enantiomers is of high importance.
Chiral Resolution Techniques for Enantiomeric Enrichment
Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical methods like crystallization due to their different physical properties. acs.org
A common approach for resolving racemic 3-aminopiperidine derivatives involves the use of chiral acids. For example, racemic N-Cbz-3-piperidine carboxylic acid can be resolved using R-phenylethylamine. google.com The resulting diastereomeric salts can be separated, and the desired enantiomer of the acid can be liberated. google.com Similarly, D-mandelic acid has been used to resolve racemic 3-piperidine amide. patsnap.com
Another powerful technique for enantiomeric separation is chiral High-Performance Liquid Chromatography (HPLC). acs.org Preparative chiral HPLC can be used to separate enantiomers on a larger scale. acs.org For analytical purposes, to determine the enantiomeric purity, pre-column derivatization with a chiral agent can be employed to distinguish the enantiomers by standard HPLC. nih.gov
| Resolution Technique | Description | Example |
| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. | Resolution of N-Cbz-3-piperidine carboxylic acid with R-phenylethylamine. google.com |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Preparative HPLC for the separation of enantiomers of ethyl 2-[(1-tert-butoxycarbonyl-piperidin-3-yl)amino]acetate. acs.org |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are often employed to control stereochemistry during the synthesis of chiral compounds like 3-aminopiperidine derivatives. One common strategy involves the use of a chiral resolving agent to separate enantiomers from a racemic mixture. For instance, N-Cbz-3-piperidinecarboxylic acid can be resolved using R-phenylethylamine to isolate the desired enantiomer. google.com This method, while effective, can be resource-intensive as it requires stoichiometric amounts of the chiral auxiliary and often involves multiple crystallization steps to achieve high enantiomeric purity. google.com The process typically involves the formation of diastereomeric salts, which can be separated by physical means, followed by the removal of the auxiliary to yield the enantiomerically enriched product. google.com
Another approach involves the diastereoselective functionalization of a substrate containing a covalently bound chiral auxiliary. While specific examples for this compound are not prevalent in the provided results, the general principle is widely applied in organic synthesis.
Enantioselective Catalysis in Aminopiperidine Synthesis (e.g., Asymmetric Hydrogenation)
Enantioselective catalysis offers a more atom-economical and efficient alternative to chiral auxiliary-based methods. Asymmetric hydrogenation is a powerful tool for establishing stereocenters, and it has been successfully applied to the synthesis of chiral aminopiperidines.
Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted fluoroalkenes has been utilized for the large-scale synthesis of enantiomerically pure cis-4-amino-3-fluoro-1-methylpiperidine. thieme-connect.com This method, using a chiral bisphosphine ligand (W003-1), provides high enantiomeric excess (>99% ee) and minimal defluorination byproducts. thieme-connect.com While not directly leading to this compound, this demonstrates the potential of asymmetric hydrogenation for creating chiral piperidine rings.
Similarly, iridium-catalyzed asymmetric hydrogenation of 3,3-diarylallyl phthalimides using an Ir-UbaPHOX catalyst has been shown to produce 3,3-diarylpropyl amines with excellent enantioselectivity (98–99% ee). nih.gov This highlights the versatility of transition metal catalysis in preparing chiral amine building blocks.
Furthermore, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with a protected dihydropyridine (B1217469) has been developed to synthesize 3-substituted tetrahydropyridines with high yield and enantioselectivity. acs.org This three-step process, involving partial reduction of pyridine (B92270), asymmetric carbometalation, and a final reduction, provides access to a variety of enantioenriched 3-piperidines. acs.org
It is important to note that while catalytic hydrogenation of 3-aminopyridine (B143674) can produce 3-aminopiperidine, this method often requires expensive catalysts and high pressures, and the subsequent resolution of the racemic product can be inefficient. google.com
Enzymatic Approaches and Biocatalysis in 3-Aminopiperidine Synthesis
Biocatalysis has emerged as a green and highly selective method for the synthesis of chiral amines. Enzymes offer several advantages, including mild reaction conditions, high enantioselectivity, and the potential for sustainable processes.
Transaminases (TAs) have been effectively used for the asymmetric synthesis of 3-aminopiperidine derivatives. For example, both enantiomers of 3-amino-1-Boc-piperidine have been synthesized from the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.org This single-step process demonstrates high yield and enantiomeric excess. beilstein-journals.org The use of immobilized enzymes also allows for easier catalyst recovery and reuse, making the process more cost-effective and suitable for industrial applications. beilstein-journals.org A patent also describes the use of a transaminase from Mycobacterium vanbaalenii for the enzymatic amination of 3-piperidone derivatives to obtain (R)-3-aminopiperidine derivatives. google.com
Multi-enzyme cascades offer a streamlined approach to synthesize complex molecules from simple precursors. A one-pot enzymatic cascade combining galactose oxidase (GOase) and imine reductase (IRED) has been developed to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from bio-renewable amino acids. rsc.orgrsc.orgmanchester.ac.uknih.gov This method proceeds under ambient conditions and directly yields a protected product ready for subsequent chemical transformations. rsc.org
Another notable enzymatic approach involves the biosynthesis of (S)-3-aminopiperidine-2,6-dione, a key pharmacophore, using a biocatalyst derived from the indigoidine (B1217730) biosynthetic pathway. nih.gov Researchers dissected the function of the IdgS enzyme and engineered it to produce enantiomerically pure (S)-3-aminopiperidine-2,6-dione from L-glutamine. nih.gov
Synthesis from Natural Amino Acid Precursors (e.g., L-Glutamic Acid, L-Ornithine)
Utilizing readily available and chiral natural amino acids as starting materials is a common and cost-effective strategy for the synthesis of chiral piperidine derivatives.
L-Ornithine is another valuable natural amino acid precursor. A multi-enzyme cascade has been reported for the conversion of N-Cbz-protected L-ornithinol (derived from L-ornithine) to L-3-N-Cbz-aminopiperidine. rsc.orgrsc.orgmanchester.ac.uknih.gov This biocatalytic approach offers a direct route to the chiral piperidine core. Additionally, a chemical synthesis starting from (R)-2,5-diaminopentanoic acid hydrochloride (a derivative of ornithine) has been described for the preparation of (R)-3-aminopiperidine dihydrochloride (B599025). google.com
Green Chemistry Principles and Sustainable Synthesis of this compound
The application of green chemistry principles is becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact and improve process safety and efficiency.
Development of Eco-Friendly Catalysts
The development and use of environmentally benign catalysts are central to green chemistry.
Biocatalysts , such as the transaminases and enzyme cascades discussed previously, are prime examples of eco-friendly catalysts. google.combeilstein-journals.orgrsc.orgnih.gov They are biodegradable, operate under mild conditions, and often exhibit high selectivity, reducing the formation of byproducts. The immobilization of enzymes further enhances their sustainability by allowing for their reuse. beilstein-journals.org
Palladium catalysis has been employed in the stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides through the deconstructive aminolysis of bridged δ-lactam-γ-lactones. nih.gov While palladium is a precious metal, the development of highly efficient catalysts allows for its use at very low loadings, minimizing waste and cost. The use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a more environmentally friendly solvent, was also identified as optimal for this reaction. nih.gov
The continuous effort to replace hazardous reagents and solvents with greener alternatives, coupled with the development of highly efficient and recyclable catalysts, is crucial for the sustainable synthesis of this compound and other valuable pharmaceutical intermediates.
Derivatization Strategies for this compound at Specific Positions
The chemical versatility of this compound offers multiple avenues for structural modification. These include functionalization of the exocyclic primary amine, modification of the carboxamide moiety, and substitution on the piperidine ring itself, including at the ring nitrogen.
The primary amine at the 3-position of the piperidine ring is a key site for derivatization. Its nucleophilic nature allows for a variety of functionalization reactions, with acylation being a prominent example.
A common strategy in the synthesis of derivatives involves the use of protecting groups for the amine functionality. The tert-butoxycarbonyl (Boc) group is frequently employed to protect the 3-amino group, enhancing the stability of the molecule and allowing for selective modifications at other positions. The protected intermediate, (R)-1-Boc-3-aminopiperidine, is a commercially available and versatile precursor for synthesizing various dipeptidyl peptidase IV (DPP-IV) inhibitors. Subsequent deprotection under acidic conditions, for instance with trifluoroacetic acid or hydrochloric acid, regenerates the primary amine, which can then be subjected to further functionalization. biosynth.com
Acylation of the 3-amino group is a straightforward method to introduce a wide range of substituents. This can be achieved by reacting the 3-aminopiperidine derivative with various acylating agents such as acyl chlorides or anhydrides. google.com For instance, in situ acylation reactions using agents like acetic anhydride (B1165640) or acetyl chloride can be performed, often in carboxylic acid solvents like acetic acid, propionic acid, or butanoic acid. google.comresearchgate.net These reactions are typically conducted at cooled temperatures, ranging from 0 °C to 25 °C. google.com The resulting N-acyl derivatives can exhibit altered pharmacological properties.
| Starting Material | Reagent | Reaction Type | Product | Reference |
| 3-Aminopyridine | Acetic anhydride | Acylation | N-acetyl-3-aminopyridine | google.com |
| (R)-3-aminopiperidine | p-Toluene sulfonyl chloride (PTSC) | Sulfonylation | (R)-N-(piperidin-3-yl)-4-methylbenzenesulfonamide |
This table presents examples of amine group functionalization on related aminopiperidine scaffolds.
The carboxamide group at the 3-position presents another site for structural modification, although its direct derivatization is less common than its formation via amide coupling. The synthesis of piperidine-3-carboxamides often starts from the corresponding carboxylic acid.
Amide coupling reactions are a cornerstone for the synthesis of this compound analogues. luxembourg-bio.com These reactions typically involve the activation of a carboxylic acid, which is then coupled with an amine. luxembourg-bio.com Common coupling reagents include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov For example, a stirred solution of an appropriate piperidine-3-carboxylic acid intermediate and a corresponding benzylamine (B48309) can be treated with EDCI and DMAP in an anhydrous solvent like dichloromethane (B109758) to yield the desired N-substituted piperidine-3-carboxamide. nih.gov
The carboxamide group itself can undergo several transformations:
Hydrolysis: The amide bond can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, typically requiring heat. masterorganicchemistry.comyoutube.com This would convert this compound to 3-aminopiperidine-3-carboxylic acid. nih.gov
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carboxamide to an aminomethyl group. masterorganicchemistry.com This reaction would transform the carboxamide into a 3-aminomethyl-3-aminopiperidine derivative. Other reagent systems, such as triflic anhydride activation followed by sodium borohydride reduction, can also be employed. organic-chemistry.org
Dehydration: The primary carboxamide can be dehydrated to a nitrile group using various dehydrating agents. rsc.org Reagents such as phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or triphenylphosphine (B44618) in combination with a base can effect this transformation, yielding a 3-amino-3-cyanopiperidine derivative. nih.govmasterorganicchemistry.comyoutube.com
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| Piperidine-3-carboxylic acid derivative | Benzylamine, EDCI, DMAP | Amide Coupling | N-benzylpiperidine-3-carboxamide derivative | nih.gov |
| Primary Amide | P2O5 | Dehydration | Nitrile | masterorganicchemistry.com |
| Primary Amide | LiAlH4 | Reduction | Amine | masterorganicchemistry.com |
| Amide | Aqueous Acid/Base | Hydrolysis | Carboxylic Acid | masterorganicchemistry.comyoutube.com |
This table illustrates common reactions involving the formation and modification of a carboxamide group.
Modifications to the piperidine ring itself, including substitution at the ring nitrogen (N-alkylation) and at the carbon atoms of the ring, are crucial for fine-tuning the biological activity of this compound analogues.
Nitrogen Alkylation: The secondary amine of the piperidine ring is readily alkylated. nih.gov N-alkylation can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. For instance, N-alkylation of piperidine derivatives has been shown to be a key factor in their biological activity. nih.gov In the context of related compounds, N-decyl substitution has been explored. nih.gov The introduction of different alkyl or aralkyl groups on the piperidine nitrogen can significantly influence the compound's properties. nih.gov
Piperidine Ring Substitutions: Introducing substituents onto the carbon framework of the piperidine ring allows for further structural diversification. The synthesis of piperidine derivatives with substitutions at various positions has been explored. nih.gov For example, rhodium-catalyzed C-H functionalization can be used to introduce arylacetate groups at the C2 or C4 positions of N-Boc-piperidine. nih.gov The site of functionalization can be controlled by the choice of catalyst and the protecting group on the piperidine nitrogen. nih.gov 3-substituted analogues have also been prepared indirectly through cyclopropanation of N-Boc-tetrahydropyridine followed by reductive ring-opening. nih.gov It has been noted that for some biological activities, a substituent at the 3-position of the piperidine ring is essential. nih.gov
| Starting Material | Reagent(s) | Reaction Type | Product | Reference |
| N-Boc-piperidine | Aryldiazoacetate, Rhodium catalyst | C-H Functionalization | 2- or 4-substituted piperidine | nih.gov |
| N-Boc-tetrahydropyridine | Diazo compound, catalyst; then reduction | Cyclopropanation/Ring-opening | 3-substituted piperidine | nih.gov |
| Piperidine derivative | Alkyl halide | N-alkylation | N-alkylpiperidine derivative | nih.gov |
| N-phenethyl-4-piperidone | Butyllithium, alkyl halide | α-alkylation | 3-alkyl-N-phenethyl-4-piperidone | researchgate.net |
This table provides examples of reactions to introduce substituents on the piperidine ring.
Nucleophilic and Electrophilic Reactions of the Amino Moiety
The amino group of this compound is a key site for nucleophilic reactions. It can readily participate in reactions with various electrophiles. For instance, the amino group can be acylated, alkylated, or arylated to introduce a wide range of substituents. A common strategy involves the protection of the amino group, often with a tert-butoxycarbonyl (Boc) group, to control its reactivity during multi-step syntheses. nbinno.com The Boc-protected amine can then be deprotected under mild acidic conditions to regenerate the free amine for subsequent reactions. nbinno.com
Reductive amination is another important reaction involving the amino moiety. For example, reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can introduce substituted alkyl groups. acs.orgnih.gov This method is instrumental in building more complex molecular architectures.
Reactions Involving the Carboxamide Functionality (e.g., Aminolysis, Hydrolysis)
The carboxamide group of this compound can undergo several transformations, with hydrolysis and aminolysis being the most prominent.
Aminolysis: The conversion of a related ester precursor to the primary amide is a key step in the synthesis of this compound and its derivatives. This is typically achieved by treating the ester with ammonia (B1221849) in a solvent like methanol (B129727). acs.org For instance, the aminolysis of (R)- and (S)-ethyl 2-((1-(tert-butoxycarbonyl)piperidin-3-yl)amino)acetate with ammonia in methanol yields the corresponding amides in high yields. acs.org
Hydrolysis: While less commonly the desired reaction for this specific compound, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For instance, hydrolysis of related ester precursors can be achieved in excellent yields. nih.gov The controlled hydrolysis of the carboxamide would provide access to 3-aminopiperidine-3-carboxylic acid.
Transformations at the Piperidine Ring System (e.g., Oxidation, Reduction, Substitution)
The piperidine ring of this compound is a versatile scaffold that can be modified through various reactions.
Oxidation: While direct oxidation of the piperidine ring in this compound is not extensively detailed, related transformations on similar piperidine systems suggest possibilities. For example, palladium-catalyzed oxidation of ethanol (B145695) to acetaldehyde (B116499) can occur during hydrogenation reactions, which can then react with the secondary amine of the piperidine ring. nih.gov
Reduction: The piperidine ring itself is already in a reduced state. However, reduction reactions are crucial in the synthesis of the piperidine core from pyridine precursors. For example, the hydrogenation of 3-aminopyridine derivatives using catalysts like palladium on carbon (Pd/C) is a common method to produce the 3-aminopiperidine scaffold. google.comnih.gov
Substitution: The nitrogen atom of the piperidine ring is a site for substitution reactions. N-alkylation and N-arylation are common modifications. For instance, N-benzylation can be achieved by reacting the corresponding ditosylate with benzylamine. researchgate.net Furthermore, the synthesis of N-arylpiperidine-3-carboxamide derivatives has been explored for their potential biological activities. nih.gov The piperidine ring can also be formed through intramolecular cyclization reactions, a key strategy in the synthesis of substituted piperidines. nih.gov
Acid-Base Properties and Protonation States of this compound
This compound possesses two basic centers: the primary amino group at the 3-position and the secondary amine within the piperidine ring. The carboxamide group is generally considered neutral but can be protonated under strongly acidic conditions.
The pKa values of the amino groups will determine their protonation state at a given pH. The secondary amine in the piperidine ring is typically more basic than the primary exocyclic amino group. The specific pKa values are influenced by the electronic environment and stereochemistry of the molecule. The protonation state is critical for its interaction with biological targets and for purification techniques like salt formation. For example, the dihydrochloride salt of 3-aminopiperidine is a common form for handling and storage. google.comgoogle.com The Boc-protected derivative, (R)-3-Boc-aminopiperidine, can be deprotected using mild acidic conditions, highlighting the basicity of the amino group. nbinno.com
Stereochemical Outcomes of Reactions Involving Chiral this compound
The stereochemistry at the C3 position of the piperidine ring is a crucial aspect of the chemistry of this compound. Many synthetic routes focus on obtaining enantiomerically pure forms of this compound and its derivatives.
Enzymatic resolutions and asymmetric syntheses are employed to achieve high enantiomeric excess (ee). For instance, transaminases have been used for the asymmetric synthesis of (R)-3-aminopiperidine from a protected 3-piperidone, resulting in high ee. google.com
In reactions involving the chiral center, the stereochemical outcome is of paramount importance. Nucleophilic substitution reactions at a chiral center adjacent to the piperidine ring, for example, can proceed with inversion of configuration (S_N2 mechanism), especially when using good leaving groups like triflates. rsc.org It has been noted that in many amino acid coupling reactions involving chiral 3-aminopiperidine derivatives, no racemization or epimerization is observed. acs.orgnih.gov The separation of diastereomers, often by chromatographic methods, is a common practice when a new stereocenter is introduced. nih.gov
The piperidine ring typically adopts a chair conformation, and the substituents can occupy either axial or equatorial positions, which can influence the reactivity and stereochemical outcome of reactions. acs.orgnih.gov
Reaction Kinetic and Thermodynamic Investigations of Chemical Transformations
Detailed kinetic and thermodynamic studies on the reactions of this compound are not extensively reported in the readily available literature. However, general principles of organic chemistry can be applied to understand the factors influencing reaction rates and equilibria.
For instance, the rate of nucleophilic attack by the amino group will be dependent on its nucleophilicity, which is influenced by steric hindrance and the electronic nature of substituents on the piperidine ring. The kinetics of amide hydrolysis are known to be dependent on pH and temperature.
Thermodynamically, the formation of six-membered rings like piperidine is generally favorable. The stability of different conformations (chair, boat, twist-boat) and the equatorial/axial preference of substituents will be governed by thermodynamic principles, minimizing steric strain. For example, the chair conformation is the most stable. acs.orgnih.gov
Further research would be needed to quantify the kinetic and thermodynamic parameters for specific reactions of this compound.
Advanced Spectroscopic and Structural Elucidation of 3 Aminopiperidine 3 Carboxamide
Vibrational Spectroscopy (FT-IR, Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and analyzing the conformational isomers of 3-Aminopiperidine-3-carboxamide. americanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, providing a unique fingerprint based on the molecule's structure. americanpharmaceuticalreview.com
In the FT-IR spectrum of a related compound, 3-amino-1-propanol, the protection of the amine group with a tert-butyloxycarbonyl (tBOC) group leads to the appearance of characteristic peaks at 1529 cm⁻¹ and 1688 cm⁻¹, corresponding to the N-H bending and C=O stretching vibrations of the carbamate, respectively. researchgate.net Similarly, for this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the primary amine (N-H stretching and bending), the amide group (C=O stretching, N-H bending, and C-N stretching), and the piperidine (B6355638) ring (C-H and C-C stretching and bending vibrations).
The positions of these bands can provide insights into the intermolecular and intramolecular interactions. For instance, hydrogen bonding involving the amine and amide groups can cause shifts in the N-H and C=O stretching frequencies. mdpi.com Computational studies, such as those performed on 2- and 3-methylpiperidine (B147322) using density functional theory (DFT), can aid in the assignment of experimental vibrational bands and provide a more detailed understanding of the conformational preferences of the piperidine ring. nih.gov The analysis of the vibrational spectra of related molecules, like piperidine-3-carboxylic acid, has shown that the molecule can exist in a zwitterionic form, stabilized by an intramolecular N-H···O hydrogen bond, a feature that could also be relevant for this compound. researchgate.net
Table 1: Key Vibrational Modes for Functional Groups in this compound and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| Primary Amine | N-H Stretch | 3300-3500 | researchgate.net |
| N-H Bend | 1590-1650 | researchgate.net | |
| Amide | C=O Stretch (Amide I) | 1630-1695 | nih.govresearchgate.net |
| N-H Bend (Amide II) | 1510-1580 | nih.gov | |
| C-N Stretch & N-H Bend (Amide III) | 1250-1350 | nih.gov | |
| Piperidine Ring | C-H Stretch | 2850-3000 | nih.gov |
| C-C Stretch | 800-1200 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound, providing crucial information about its stereochemistry and connectivity. google.com
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. For instance, in the ¹H NMR spectrum of (R)-3-piperidinamine dihydrochloride (B599025), the chemical shifts of the protons on the piperidine ring provide information about their axial or equatorial positions. chemicalbook.com Similarly, ¹³C NMR data for related piperidine derivatives reveals the chemical shifts of the carbon atoms in the ring and any substituents. mdpi.com
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals and determining the complete structure. researchgate.net
COSY (Correlation Spectroscopy) is used to identify proton-proton couplings, revealing which protons are adjacent to each other in the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) establishes longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular skeleton and confirming the positions of the amino and carboxamide groups on the piperidine ring.
Table 2: Representative NMR Data for Related Piperidine Structures
| Nucleus | Compound | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |
| ¹H | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 8.55 | t | J = 5.7 | mdpi.com |
| ¹H | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 3.65-3.56 | m | mdpi.com | |
| ¹³C | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 172.68 | mdpi.com | ||
| ¹³C | (R)-N-(3-bromobenzyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-3-carboxamide | 48.75 | mdpi.com |
Solid-State NMR Applications for Polymorph Analysis
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the different crystalline forms (polymorphs) of pharmaceutical compounds like this compound. researchgate.net Polymorphs can exhibit different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the local chemical environments of the atoms in the solid state. bruker.com ¹³C ssNMR is particularly useful for identifying and quantifying different polymorphic forms, even in mixtures. researchgate.net The technique provides information on molecular conformation and intermolecular interactions within the crystal lattice, complementing data from X-ray diffraction. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and how the molecules are arranged in a crystal. nih.govnih.gov
Single-Crystal X-ray Diffraction of this compound Derivatives
Growing a suitable single crystal of a this compound derivative allows for its analysis by single-crystal X-ray diffraction. nih.gov This technique provides precise atomic coordinates, bond lengths, and bond angles. growingscience.com For chiral molecules, anomalous dispersion effects in the X-ray scattering can be used to determine the absolute configuration of the stereocenters. soton.ac.ukthieme-connect.de The resulting crystal structure reveals the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the amino and carboxamide substituents. rsc.org
Co-crystal and Salt Form Structural Analysis
The formation of co-crystals and salts can significantly alter the physicochemical properties of a compound. X-ray diffraction is essential for characterizing the new crystalline forms that are created. researchgate.netnih.gov In a co-crystal, the components are held together by non-ionic interactions like hydrogen bonds, while in a salt, proton transfer occurs between the components. nih.govicdd.com The analysis of co-crystals and salts of related compounds, such as aminopyrimidines with carboxylic acids, has revealed recurring hydrogen-bonding motifs (synthons) that dictate the crystal packing. researchgate.net For this compound, co-crystallization or salt formation with other molecules could lead to new solid forms with different crystal packing arrangements, which can be fully characterized by X-ray diffraction.
Circular Dichroism (CD) Spectroscopy for Chiral this compound
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemical features of a molecule. For a chiral compound like this compound, which possesses a stereocenter at the C3 position of the piperidine ring, CD spectroscopy can be instrumental in determining the absolute configuration of its enantiomers, namely (R)-3-Aminopiperidine-3-carboxamide and (S)-3-Aminopiperidine-3-carboxamide.
The synthesis of enantiomerically pure forms of 3-aminopiperidine derivatives often starts from chiral precursors such as L-glutamic acid. nih.gov The stereochemistry of the final product is thus dictated by the starting material and the reaction pathway.
While specific experimental CD spectra for this compound are not widely published, the principles of CD spectroscopy allow for a predictive analysis. The sign and intensity of the Cotton effect in a CD spectrum are directly related to the spatial arrangement of atoms and functional groups around the chiral center.
Predicted CD Spectral Characteristics:
For the enantiomers of this compound, one would expect to observe mirror-image CD spectra. The primary chromophores in the molecule are the amide group (-CONH2) and the amino group (-NH2). The n → π* and π → π* electronic transitions of the amide chromophore are particularly sensitive to the chiral environment and typically give rise to distinct CD signals in the far-UV region (around 190-250 nm).
The following table presents hypothetical, yet representative, CD spectral data for the enantiomers of this compound, illustrating the expected opposite Cotton effects. The sign of the Cotton effect (positive or negative) for a specific enantiomer would need to be confirmed by experimental data or high-level computational modeling.
| Enantiomer | Predicted Wavelength (λmax, nm) | Predicted Molar Ellipticity ([θ]) | Type of Transition |
| (R)-3-Aminopiperidine-3-carboxamide | ~220 | Positive | n → π* (Amide) |
| (S)-3-Aminopiperidine-3-carboxamide | ~220 | Negative | n → π* (Amide) |
| (R)-3-Aminopiperidine-3-carboxamide | ~195 | Negative | π → π* (Amide) |
| (S)-3-Aminopiperidine-3-carboxamide | ~195 | Positive | π → π* (Amide) |
This table presents predicted data based on the principles of CD spectroscopy for chiral molecules containing an amide chromophore. The actual signs of the Cotton effects would need to be determined experimentally.
The analysis of such spectra would allow for the unambiguous assignment of the absolute configuration of a synthesized batch of this compound, which is a critical quality control step in the development of chiral pharmaceuticals.
Mass Spectrometry for Fragmentation Pathway Analysis (HRMS, ESI-MS)
Mass spectrometry is an indispensable tool for the structural elucidation of organic compounds by providing information about their molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the parent ion and its fragments, which in turn enables the deduction of their elemental compositions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound, which typically produces protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on these protonated molecules induce fragmentation, and the analysis of the resulting fragment ions helps in piecing together the molecule's structure.
Proposed Fragmentation Pathway:
Under ESI-MS/MS conditions, the protonated molecule of this compound ([C₆H₁₃N₃O+H]⁺, m/z = 144.1186) would likely undergo fragmentation through several key pathways:
Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides is the neutral loss of ammonia from the carboxamide group. This would result in the formation of an acylium ion.
Cleavage of the Piperidine Ring: The piperidine ring can undergo characteristic ring-opening and cleavage reactions. This can lead to the formation of various smaller fragment ions.
Loss of the Carboxamide Group: The entire carboxamide group (-CONH₂) can be lost as a radical, or more likely, a neutral loss of formamide (B127407) (HCONH₂) after rearrangement.
The following table outlines the proposed major fragment ions, their calculated exact masses, and the likely neutral losses from the parent ion of this compound.
| Fragment Ion (m/z) | Elemental Composition | Neutral Loss | Proposed Structure of Fragment |
| 127.0920 | [C₆H₁₁N₂O]⁺ | NH₃ | Acylium ion formed after loss of ammonia. |
| 99.0917 | [C₅H₁₁N₂]⁺ | CONH₂ | Fragment resulting from the loss of the carboxamide group. |
| 84.0813 | [C₅H₁₀N]⁺ | H₂NCONH₂ | Piperidine ring fragment after loss of urea. |
| 71.0757 | [C₄H₉N]⁺ | C₂H₄N₂O | Fragment from ring cleavage. |
| 56.0500 | [C₃H₆N]⁺ | C₃H₇N₂O | Smaller fragment from further ring cleavage. |
This table presents a proposed fragmentation pathway. The relative abundances of these fragments would depend on the collision energy used in the MS/MS experiment.
HRMS data for a related compound, (S)-2-[(1-tert-Butoxycarbonyl-piperidin-3-yl)amino]acetamide, shows a calculated mass of 258.1812 for the [M+H]⁺ ion, with a found mass of 258.1809, demonstrating the high accuracy of this technique.
The elucidation of these fragmentation pathways is crucial for the unambiguous identification of this compound in complex mixtures and for the structural characterization of its potential metabolites or degradation products.
Theoretical and Computational Studies on 3 Aminopiperidine 3 Carboxamide
Conformational Analysis via Molecular Mechanics and Dynamics Simulations
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule and their corresponding energies.
Molecular mechanics (MM) methods provide a computationally efficient way to explore the conformational landscape of a molecule. nih.gov These methods use classical force fields to calculate the potential energy of a system as a function of its atomic coordinates. For a flexible molecule like 3-Aminopiperidine-3-carboxamide, a systematic or stochastic conformational search can be performed to identify low-energy conformers.
The primary conformational flexibility in this compound arises from the piperidine (B6355638) ring, which can exist in chair, boat, and twist-boat conformations. The chair conformation is generally the most stable. Additionally, the amino and carboxamide substituents at the C3 position can be either axial or equatorial. The relative stability of these conformers is determined by a combination of steric and electronic effects, such as 1,3-diaxial interactions. Computational studies on N-acylpiperidines have shown that the conformational preference of substituents is heavily influenced by such interactions. nih.gov The low-energy conformers identified by molecular mechanics are typically then subjected to higher-level DFT or ab initio calculations for more accurate energy ranking and geometry optimization. nih.gov
The conformational preferences of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects either implicitly, using a continuum model like the Polarizable Continuum Model (PCM), or explicitly, by including individual solvent molecules in the simulation. nih.gov
For a polar molecule like this compound, with its amino and carboxamide groups capable of hydrogen bonding, the presence of a polar solvent like water is expected to stabilize conformers where these groups are more exposed and can interact with the solvent. This can alter the relative energies of the axial and equatorial conformers compared to the gas phase. Studies on fluorinated piperidines have highlighted the crucial role of solvation and solvent polarity in stabilizing certain conformers. asianpubs.org
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a molecule in solution. rsc.orgnih.gov An MD simulation of this compound in a box of explicit water molecules would reveal the time-evolution of its conformation, the stability of intramolecular hydrogen bonds, and the nature of its interactions with the surrounding solvent molecules. nih.gov This provides a more realistic picture of the molecule's conformational dynamics in an aqueous environment.
In Silico Prediction of Reaction Pathways and Transition States
While specific in silico studies on the reaction pathways of this compound are not extensively documented in publicly available literature, computational methods are routinely employed to predict the synthesis and reactivity of related piperidine derivatives. For example, the synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives has been achieved using enzyme cascades involving galactose oxidase and imine reductase variants. rsc.orgmanchester.ac.uk In such enzymatic systems, computational modeling, particularly molecular docking, can be used to rationalize substrate specificity and predict the feasibility of reaction pathways. semanticscholar.org
These studies often involve modeling the substrate within the enzyme's active site to understand the key interactions that facilitate the desired chemical transformation. By calculating the binding affinities and observing the proximity of catalytic residues to the substrate's reactive centers, researchers can predict whether a given starting material will be a viable substrate for the enzyme. This predictive power is crucial for optimizing reaction conditions and selecting the most efficient biocatalyst, thereby guiding the synthetic route. semanticscholar.org
Molecular Modeling for Ligand-Target Interactions (Mechanistic, Non-Clinical Focus)
Molecular modeling is a cornerstone for understanding how a small molecule like this compound or its analogs might interact with a biological target on a mechanistic level. These computational techniques provide insights into the binding modes, energies, and dynamic behavior of ligand-protein complexes.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in structure-based drug design. For derivatives of the this compound scaffold, docking studies have been pivotal in elucidating their potential as inhibitors of various enzymes.
For instance, in the development of piperidine-3-carboxamide derivatives as anti-osteoporosis agents targeting cathepsin K, molecular docking revealed key interactions within the enzyme's active site. nih.gov One of the potent inhibitors, compound H-9, was shown to form multiple hydrogen bonds and hydrophobic interactions with critical residues such as Tyr67, Trp26, Gly65, Asn161, Cys25, and His162. nih.gov The docking analysis demonstrated that the phenyl group, piperidyl group, carbonyl group, amide group, and chlorobenzene (B131634) ring of the derivative all play specific roles in binding to the P1, P2, and P3 pockets of the cathepsin K active site. nih.govmdpi.com
Similarly, docking studies on piperidine carboxamide derivatives as anaplastic lymphoma kinase (ALK) inhibitors have helped to understand the structural basis for their activity. researchgate.net The X-ray co-crystal structure of a lead compound with the ALK kinase domain revealed an unusual binding conformation, which was then used to guide the design of more potent and selective inhibitors through further docking simulations. researchgate.net
In another example, in silico analysis of piperidine-based sulfo carboxamide derivatives as potential CCR5 antagonists involved docking to understand the binding interactions. The results indicated that these derivatives could act as competitive inhibitors. nih.gov
Table 1: Examples of Molecular Docking Studies on this compound Derivatives
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Interactions | Reference |
| Piperidine-3-carboxamides | Cathepsin K | Tyr67, Trp26, Gly65, Asn161, Cys25, His162 | π-π, σ-π, hydrogen bonds | nih.gov |
| Piperidine carboxamides | ALK | Not specified | Hydrophobic pocket interactions | researchgate.net |
| Piperidine sulfo carboxamides | CCR5 | Not specified | Competitive binding | nih.gov |
| 3-Aminopiperidine-based peptides | IdeS | Not specified | Not specified | acs.orgnih.gov |
This table is for illustrative purposes and summarizes findings for derivatives of the core scaffold.
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the stability of the binding pose and the conformational changes that may occur over time. This method complements the static picture provided by molecular docking.
MD simulations have been employed to study the stability and conformational dynamics of piperidine carboxamide derivatives in complex with their target proteins. For instance, in the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were performed on the most promising compounds identified through docking. rsc.orgpreprints.orgresearchgate.net These simulations helped to explore the possible binding modes and confirmed the crucial role of specific residues, such as Asn535, in stabilizing the inhibitor within the active site. rsc.orgpreprints.orgresearchgate.net
In a study on piperidine-based sulfo carboxamide derivatives as CCR5 antagonists, conformational analysis using MD simulations confirmed a twofold increased stability of the sulfo carboxamide derivatives when compared with existing sulphonyl derivatives of piperidine. nih.gov This increased stability in the binding pocket suggests a more favorable and potentially longer-lasting inhibitory effect.
Table 2: Key Parameters from Molecular Dynamics Simulations of Piperidine Derivative-Protein Complexes
| Derivative Class | Target Protein | Simulation Time | Key Findings | Reference |
| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | Not specified | Confirmed stable binding mode, identified key stabilizing residues. | rsc.orgpreprints.orgresearchgate.net |
| Piperidine sulfo carboxamides | CCR5 | 1 nanosecond | Twofold increased stability compared to reference compounds. | nih.gov |
This table is for illustrative purposes and summarizes findings for derivatives of the core scaffold.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational approaches are invaluable for establishing structure-activity relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful method used to correlate the 3D properties of molecules with their activity.
For piperidine carboxamide derivatives, 3D-QSAR studies have been successfully applied to guide the design of more potent inhibitors. In the development of ALK inhibitors, a robust 3D-QSAR model was generated using the Topomer CoMFA (Comparative Molecular Field Analysis) method. arabjchem.org This model provided insights into the key structural features required for potent ALK inhibition and was used to design novel compounds with desirable inhibitory activities. arabjchem.org The statistical significance of the model was validated, demonstrating its predictive power. arabjchem.org
Similarly, for a series of thieno[3,2-b]pyrrole-5-carboxamide LSD1 inhibitors, both CoMFA and CoMSIA (Comparative Molecular Similarity Indices Analysis) were used to establish 3D-QSAR models. rsc.org These models yielded statistically significant results and, in conjunction with docking information, were used to design new small molecules with high predicted activity. rsc.org
SAR studies on aminopyridinecarboxamide-based inhibitors have also been conducted, leading to the identification of 2-amino-5-chloropyridine-4-carboxamides as potent inhibitors with improved cellular activity. nih.gov While not strictly computational, these experimental SAR findings provide valuable data for building and validating computational models.
Table 3: Summary of Computational SAR Studies on Piperidine-based Scaffolds
| Derivative Class | Computational Method | Key Findings | Reference |
| Piperidine carboxamides | 3D-QSAR (Topomer CoMFA) | Identified key steric and electrostatic features for ALK inhibition. | arabjchem.org |
| Thieno[3,2-b]pyrrole-5-carboxamides | 3D-QSAR (CoMFA, CoMSIA) | Guided the design of novel LSD1 inhibitors with high predicted activity. | rsc.org |
| Aminopyridinecarboxamides | (Experimental SAR) | 2-amino-5-chloropyridine-4-carboxamides are potent IKK-2 inhibitors. | nih.gov |
This table is for illustrative purposes and summarizes findings for derivatives of the core scaffold.
Mechanistic Biological and Biochemical Investigations of 3 Aminopiperidine 3 Carboxamide
Enzyme Binding and Inhibition Mechanisms (In Vitro Studies)
Derivatives of 3-aminopiperidine-3-carboxamide have demonstrated significant inhibitory activity against several classes of enzymes, including kinases and proteases. The specific nature of these interactions, including binding modes and inhibition kinetics, has been a subject of detailed investigation.
Kinase Enzyme Interactions and Specificity
The this compound core has been incorporated into molecules designed as potent and selective kinase inhibitors. These compounds often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain.
One area of focus has been the inhibition of Protein Kinase B (PKB/Akt), a crucial enzyme in cell signaling pathways that promote proliferation and survival. nih.gov Derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have been identified as potent inhibitors of PKB. nih.gov The pyrrolo[2,3-d]pyrimidine group forms key hydrogen bonds within the hinge region of the kinase domain, which connects the N- and C-terminal lobes. acs.org The amide NH of the inhibitor can also form a hydrogen bond with the side chain of Asp293. acs.org Optimization of lipophilic substituents on the piperidine (B6355638) ring has led to nanomolar inhibitors with up to 150-fold selectivity for PKB over the closely related kinase PKA. nih.gov This selectivity is often achieved by reducing the inhibitory activity against PKA rather than increasing the potency against PKB. nih.govacs.org
Another important target is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in cancer cell growth. arabjchem.org Piperidine carboxamide derivatives have shown promise as ALK inhibitors. arabjchem.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been employed to understand the relationship between the chemical structures of these derivatives and their inhibitory activity against Karpas-299 tumor cells, which express ALK. arabjchem.org These models help in designing new compounds with potentially enhanced inhibitory activities. arabjchem.org
Table 1: Kinase Inhibition by this compound Derivatives
| Derivative Class | Target Kinase | Inhibition Mechanism | Key Structural Features for Activity |
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Protein Kinase B (PKB/Akt) | ATP-competitive | Pyrrolo[2,3-d]pyrimidine for hinge region binding, amide NH for interaction with Asp293. nih.govacs.org |
| Piperidine carboxamide derivatives | Anaplastic Lymphoma Kinase (ALK) | Not specified | Piperidine ring and carboxamide group are crucial for anti-tumor activity. arabjchem.org |
Protease Enzyme Inhibition Kinetics and Selectivity (e.g., Cysteine Proteases)
The this compound scaffold has been successfully utilized in the design of inhibitors for various proteases, particularly cysteine proteases.
Derivatives of 3-aminopiperidine have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), a serine protease. nih.gov These inhibitors have demonstrated good potency against DPP-4 with excellent selectivity over other peptidases such as QPP, DPP8, and DPP9. nih.gov
In the realm of cysteine proteases, derivatives of piperidine-3-carboxamide have been synthesized and evaluated for their inhibitory activity against Cathepsin K (Cat K), an enzyme involved in bone resorption. nih.govmdpi.com One derivative, compound H-9, exhibited an IC50 value of 0.08 µM. nih.gov Molecular docking studies suggest that these inhibitors occupy the P1, P2, and P3 pockets of the Cat K active site, forming hydrogen bonds and hydrophobic interactions with key residues. nih.govmdpi.com The phenyl, acylamino, and piperidyl groups of these compounds contribute to their inhibitory activity. nih.gov
Furthermore, 3-aminopiperidine-based peptide analogues have been investigated as noncovalent inhibitors of the bacterial cysteine protease IdeS from Streptococcus pyogenes. nih.govnih.gov Some of these analogues were found to be potent inhibitors of IdeS. nih.govnih.gov Interestingly, selectivity studies against other cysteine proteases like SpeB and papain revealed that smaller analogues showed high selectivity for IdeS, while larger analogues were more potent against papain. nih.govnih.gov
Table 2: Protease Inhibition by this compound Derivatives
| Derivative Class | Target Protease | Inhibition Type | IC50 / Selectivity |
| Substituted 3-aminopiperidines | Dipeptidyl Peptidase IV (DPP-4) | Not specified | Good potency, superb selectivity over QPP, DPP8, and DPP9. nih.gov |
| Piperidine-3-carboxamide derivatives | Cathepsin K (Cat K) | Not specified | Compound H-9 IC50: 0.08 µM. nih.gov |
| 3-Aminopiperidine-based peptide analogues | IdeS (cysteine protease) | Noncovalent | Potent inhibition of IdeS; smaller analogues are selective over SpeB and papain. nih.govnih.gov |
Carbonic Anhydrase Inhibition Mechanisms
While the core this compound structure itself has not been a primary focus for carbonic anhydrase (CA) inhibition, the broader class of carboxamide derivatives has been extensively studied. Sulfonamides incorporating pyrazole- and pyridazinecarboxamide moieties have been shown to be effective inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. nih.govmdpi.commdpi.comresearchgate.net These compounds typically work by coordinating to the zinc ion in the enzyme's active site via their sulfonamide group. nih.gov The carboxamide portion of the molecule can form additional interactions with amino acid residues in the active site, influencing the inhibitor's potency and isoform selectivity. nih.gov Molecular docking studies have been instrumental in understanding these interactions and rationalizing the observed inhibitory activities and selectivity profiles. nih.govmdpi.com
Receptor Interaction and Modulation Mechanisms (In Vitro/Cellular Studies)
The versatility of the this compound scaffold extends to its use in developing ligands for various receptors, including G-protein coupled receptors (GPCRs) and ion channels.
G-Protein Coupled Receptor (GPCR) Binding Profiles and Kinetics
Derivatives containing the this compound moiety have been explored as ligands for GPCRs, which are a large family of transmembrane receptors involved in a multitude of physiological processes. nih.govnih.gov The development of ligands for these receptors is a major area of pharmaceutical research. nih.govnih.gov
For instance, 4-aminopiperidine (B84694) derivatives have been identified as having affinity for the somatostatin (B550006) receptor 2 (SSTR2). nih.gov Ligand-based 3D pharmacophore models have been used to guide the synthesis of more potent agonists. nih.gov By identifying unoccupied hydrophobic features in the pharmacophore model, researchers were able to design a derivative with a 42-fold increase in potency. nih.gov
Ion Channel Modulation Mechanisms (Mechanistic Insights, Non-Clinical)
The this compound scaffold is also found in compounds that modulate the activity of ion channels. nih.govresearchgate.net Ion channels are pore-forming proteins that control the flow of ions across cell membranes and are important drug targets. researchgate.net
A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the human transient receptor potential ankyrin 1 (TRPA1) channel, an irritant sensor. nih.gov These compounds bind to a hydrophobic site at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments. nih.gov This binding site overlaps with that of known allosteric modulators, suggesting a conserved gating mechanism among certain TRP channels. nih.gov
Additionally, benzamide (B126) derivatives have been identified as blockers of the Kv1.3 voltage-gated potassium channel, which is present in human T-lymphocytes and plays a role in immune responses. nih.gov Furthermore, 4-aminomethyl-4-fluoropiperidine derivatives have been developed as T-type Ca2+ channel antagonists. researchgate.net
Cellular Uptake and Subcellular Localization Mechanisms (Non-Clinical)
Specific studies detailing the cellular uptake and subcellular localization mechanisms for this compound are not extensively available in the reviewed literature. The transport of small molecules across cellular membranes is generally governed by factors such as molecular size, lipophilicity, and charge, which determine whether uptake is passive (e.g., diffusion) or active (requiring transport proteins). For related compounds, computational methods and experimental assays are often used to predict or determine their distribution within a cell, which is crucial for reaching their biological targets. For instance, the subcellular location of proteins, which can be targets for small molecules, is a critical area of biological research, with computational predictors developed to estimate localization within cellular compartments like the endomembrane system. ucd.ie However, without specific experimental data for this compound, its precise uptake and localization pathways remain to be elucidated.
In Vitro Selectivity and Off-Target Mechanistic Profiling
The selectivity of compounds containing the 3-aminopiperidine core has been evaluated against various enzymes to determine their target specificity and potential for off-target effects. In a study of 3-aminopiperidine-based peptide analogues, selectivity was assessed against a panel of cysteine proteases. nih.gov
Specifically, analogues were tested for their inhibitory activity against the target enzyme IdeS (Immunoglobulin G-degrading enzyme of Streptococcus pyogenes), as well as the related proteases SpeB and papain. nih.gov The results revealed distinct selectivity profiles. The analogue (S)-pipG ((S)-3), a GlyGly-NH2 analogue, was identified as a potent and selective inhibitor of IdeS. nih.govacs.org It showed significant inhibition of IdeS activity while having minimal effect on papain and no inhibitory activity against SpeB. nih.gov In contrast, larger analogues that were effective against IdeS, such as (R)-pipGP and (S)-LpipGP, were found to be even more potent inhibitors of papain, indicating a lack of selectivity for IdeS in these specific structures. nih.gov
In Vitro Selectivity of 3-Aminopiperidine Analogues
Inhibitory activity of 3-aminopiperidine-based peptide analogues against various cysteine proteases.
| Compound | Target Enzyme (IdeS) Inhibition | Off-Target (SpeB) Inhibition | Off-Target (Papain) Inhibition | Selectivity Profile |
|---|---|---|---|---|
| (S)-pipG ((S)-3) | Potent Inhibitor | No Inhibition | Low Inhibition | Selective for IdeS |
| (R)-LpipG ((R)-7) | Potent Inhibitor | No Inhibition | Low Inhibition | Selective for IdeS |
| (R)-pipGP ((R)-16) | Active Inhibitor | No Inhibition | More Potent than against IdeS | Not Selective |
| (S)-LpipGP ((S)-18) | Active Inhibitor | No Inhibition | More Potent than against IdeS | Not Selective |
Biotransformation Pathways and Metabolic Stability (Mechanistic, Non-Clinical Focus)
The metabolic stability of piperidine-derived amides is a key factor in their development as therapeutic agents. In vitro assays using liver microsomes from different species are standard non-clinical methods to assess this property.
Studies on a lead compound featuring a piperidine amide moiety revealed its metabolic fate. nih.gov The stability of this compound was evaluated in both human and rat liver microsomes. The unmodified lead compound showed a relatively short half-life of 26 minutes in rat liver microsomes and a moderate half-life in human liver microsomes. nih.gov This suggests that the compound is susceptible to metabolic degradation by liver enzymes. The primary metabolic pathways for related amide alkaloids often involve oxidation and hydrolysis reactions, catalyzed by cytochrome P450 (CYP) enzymes. nih.govfrontiersin.org For some complex molecules containing a piperazine (B1678402) ring, CYP3A4 has been identified as the major metabolizing enzyme. nih.gov
Investigations into improving stability showed that modifications to the molecule, such as the introduction of deuterium, could significantly enhance metabolic robustness. For instance, deuteration of the phenyl ring in a related analogue increased the half-life to over 240 minutes in human liver microsomes and over 60 minutes in rat liver microsomes. nih.gov This suggests that the phenyl ring is a primary site of microsomal degradation. nih.gov The amide-piperidine moiety, while crucial for molecular recognition, appears to expose other parts of the molecule to these degradative reactions. nih.gov
Metabolic Stability of a Piperidine-Amide Lead Compound
Half-life (t½) of a lead compound and its deuterated analogues in liver microsome assays.
| Compound | Modification | Human Liver Microsomes (t½, min) | Rat Liver Microsomes (t½, min) |
|---|---|---|---|
| Lead Compound 3 | Unmodified | ~200 | 26 |
| Analogue 3f | Deuterium on piperidine ring | ~200 | ~30 |
| Analogue 3h | Deuterium on phenyl ring | >240 | >60 |
| Analogue 3i | Deuterium on phenyl ring | >240 | >60 |
Structure-Mechanism Relationships for this compound Activity
The biological activity of this compound derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies have demonstrated that specific structural features are essential for potency and selectivity.
The piperidine ring itself is a common scaffold in many biologically active compounds and serves as a key structural feature. researchgate.net For piperidine-3-carboxamide derivatives, the substituent at the 3-position of the piperidine ring is critical for activity. It has been shown that an amide group attached directly at this position is necessary for the antiplatelet activity of certain analogues. nih.gov
Furthermore, the nature of the groups attached to the piperidine nitrogen and the carboxamide nitrogen dictates the interaction with biological targets. In a series of N-arylpiperidine-3-carboxamide derivatives studied for antimelanoma activity, the substitution on the aryl rings significantly influenced their potency. nih.gov For example, replacing a benzene (B151609) ring with a pyridine (B92270) ring in one part of the molecule dramatically improved biological activity. nih.gov Similarly, for kinase inhibitors with a piperidine carboxamide structure, the orientation of substituents on the piperidine ring relative to the target's binding site is crucial for achieving high selectivity. nih.govnih.gov The amide linker itself is also a key component; a reverse amide between the aminopiperidine and an adjacent ring was synthesized to evaluate its importance, indicating that the linker's orientation is a critical determinant of activity. nih.gov
Molecular docking studies of piperidine-3-carboxamide derivatives targeting the enzyme Cathepsin K revealed that the molecule occupies specific pockets (P1, P2) in the enzyme's active site. The addition of a benzylamine (B48309) group was pursued to enhance interactions with a third pocket (P3), demonstrating a fragment-based strategy to improve potency based on structural understanding. nih.govmdpi.com These findings underscore that the mechanism of action is highly dependent on the precise three-dimensional arrangement of the molecule's functional groups, which governs its binding affinity and specificity for its biological target.
Many biologically active molecules exist as enantiomers (non-superimposable mirror images), and it is common for one enantiomer to be significantly more active than the other. This principle of enantioselectivity is pronounced in derivatives of this compound.
In the context of antimelanoma agents, N-arylpiperidine-3-carboxamide derivatives displayed a high degree of enantioselectivity. nih.gov The S-configuration of one hit compound (compound 20) showed an EC₅₀ of 0.27 µM, which was substantially more potent than the racemic mixture (a 1:1 mix of both enantiomers). The R-configuration (compound 19) was over 15 times less active than the S-configuration. nih.gov A similar pattern was observed for another pair of enantiomers, where the S-isomer (compound 50, EC₅₀ = 0.14 µM) was vastly more potent than the R-isomer (compound 49, EC₅₀ = 19.9 µM). nih.gov This dramatic difference in activity is attributed to the distinct spatial arrangement of the substituents, which affects how well the molecule fits into its binding site. nih.gov
This stereochemical preference is also evident in the inhibition of the cysteine protease IdeS by 3-aminopiperidine-based peptide analogues. acs.org The (S)-pipG analogue showed greater inhibitory activity than other related stereoisomers in surface plasmon resonance spectroscopy assays, confirming that the specific stereochemistry at the 3-position of the piperidine ring is a critical factor for potent biological activity. acs.org
Enantioselectivity of N-Arylpiperidine-3-Carboxamide Derivatives
Comparison of biological activity (EC₅₀) between S- and R-enantiomers in inducing a senescence-like phenotype in human melanoma cells.
| Compound Pair | Enantiomer | EC₅₀ (µM) | Relative Potency |
|---|---|---|---|
| Pair 1 | S-configuration (20) | 0.27 | >15x more potent |
| R-configuration (19) | >4.0 | - | |
| Pair 2 | S-configuration (50) | 0.14 | ~142x more potent |
| R-configuration (49) | 19.9 | - |
Applications of 3 Aminopiperidine 3 Carboxamide in Advanced Chemical Research
As a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and functional group array of 3-aminopiperidine-3-carboxamide make it an attractive starting material for the synthesis of intricate molecular architectures. Its utility spans the creation of intermediates for natural products and the development of scaffolds for generating molecular diversity.
The piperidine (B6355638) ring is a prevalent structural motif in a vast number of natural alkaloids and biologically active compounds. researchgate.net The synthesis of enantiomerically pure 3-amino substituted piperidines is a key step in the preparation of these complex natural products. researchgate.net While direct synthesis of natural products using this compound as a starting material is not extensively documented, the synthesis of its parent structure, 3-aminopiperidine, from natural amino acids like L-glutamic acid highlights the importance of this class of compounds. researchgate.netresearchgate.net For instance, a multi-step route starting from L-glutamic acid has been developed to produce enantiomerically pure 3-(N-Boc-amino)piperidine derivatives, which are versatile intermediates for further elaboration. researchgate.net
A general method inspired by the biosynthesis of piperidine natural products involves a three-component Mannich reaction to assemble multi-substituted chiral piperidines, which can then be used to synthesize natural alkaloids. ed.ac.uk This underscores the value of chiral piperidine building blocks in accessing the structural complexity of natural products. The development of enzymatic cascades for the synthesis of protected 3-aminopiperidine derivatives further expands the toolkit for obtaining these crucial intermediates with high enantiopurity. rsc.org
Table 1: Synthetic Routes to Chiral 3-Aminopiperidine Derivatives
| Starting Material | Key Reactions | Product | Reference |
| L-Glutamic acid | Esterification, Boc-protection, NaBH4 reduction, Tosylation, Cyclization | 3-(N-Boc-amino)piperidine derivatives | researchgate.net |
| N-Cbz-protected L-ornithinol | Multi-enzyme cascade (galactose oxidase, imine reductase) | L-3-N-Cbz-aminopiperidine | rsc.org |
| Functionalized dienolate | Vinylogous type Mannich reaction | Multi-substituted chiral piperidines | ed.ac.uk |
Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening and drug discovery. researchgate.net The three-dimensional nature of the piperidine scaffold makes it an excellent starting point for DOS, allowing for the exploration of a wide range of chemical space. mdpi.com
The 3-aminopiperidine core, with its multiple functionalization points, can be elaborated in a divergent manner to generate a multitude of distinct molecular scaffolds. The "build/couple/pair" strategy is a common approach in DOS where building blocks are coupled and then cyclized to form diverse structures. researchgate.net The amino and carboxamide groups of this compound provide handles for such transformations. For example, a study on N-arylpiperidine-3-carboxamide derivatives demonstrated the construction of a focused library of analogues to explore the structure-activity relationship for antimelanoma activity. 3wpharm.com This highlights how the piperidine-3-carboxamide scaffold can be systematically modified to generate a library of related compounds with diverse biological activities.
The synthesis of various piperidine alkaloids has been achieved through one-pot multiple-step reactions, showcasing the efficiency of using piperidine-based building blocks in generating molecular complexity. researchgate.net The ability to readily modify the piperidine ring and its substituents allows for the creation of libraries with a high degree of three-dimensionality, a desirable feature for probing biological systems.
In the Design of Chemical Probes for Biological Systems (Mechanistic, Non-Therapeutic)
Chemical probes are essential tools for dissecting biological pathways and identifying new therapeutic targets. The structural and functional characteristics of this compound make it a candidate for the development of such probes.
Fluorescent probes are indispensable for visualizing and quantifying biological molecules and processes. The primary amine of this compound provides a convenient point of attachment for fluorescent dyes. Standard amine labeling chemistries, such as the use of N-hydroxysuccinimide (NHS) esters of fluorescent dyes, can be employed to conjugate a fluorophore to the 3-amino group. jenabioscience.com
While there are no specific reports on the synthesis of fluorescent probes directly from this compound, the general principles of fluorescent labeling of primary amines are well-established. jenabioscience.comnih.gov For example, coumarin (B35378) derivatives have been prepared as fluorescent labels that can be attached to primary amino groups of proteins. nih.gov Similarly, various fluorophores with NHS ester functionalities are commercially available and could be readily coupled to the amino group of a protected this compound derivative. The resulting fluorescently tagged molecule could then be used in various biological imaging applications, depending on the other functionalities incorporated into the molecule.
Table 2: Common Fluorophores for Amine Labeling
| Fluorophore Class | Excitation Max (nm) | Emission Max (nm) |
| Coumarin | ~350-400 | ~450-500 |
| Fluorescein (FITC) | ~495 | ~520 |
| Rhodamine | ~550 | ~575 |
| Cyanine (e.g., Cy3, Cy5) | ~550 (Cy3), ~650 (Cy5) | ~570 (Cy3), ~670 (Cy5) |
Affinity-based probes are designed to specifically bind to a biological target, often through a covalent interaction, enabling the identification and characterization of that target. The development of such probes often involves the incorporation of a reactive group (a "warhead") and a reporter tag (such as biotin (B1667282) or a clickable handle) onto a scaffold that provides binding affinity.
The this compound scaffold has been utilized in the development of molecules for target identification. In a high-throughput screening effort to identify senescence-inducing small molecules for melanoma treatment, an initial hit compound featured an N-arylpiperidine-3-carboxamide scaffold. 3wpharm.com Subsequent synthesis and screening of a focused library of derivatives led to the identification of a potent compound with antimelanoma activity. 3wpharm.com This demonstrates the utility of the piperidine-3-carboxamide core in generating probes for phenotypic screening and subsequent target deconvolution efforts.
Furthermore, substituted 3-aminopiperidines have been evaluated as inhibitors of dipeptidyl peptidase IV (DPP-4), showcasing their potential for specific interactions with protein targets. nih.gov While not explicitly affinity-based probes in this context, these studies lay the groundwork for designing such tools by identifying a scaffold with inherent binding affinity for a particular protein.
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-stacking, and van der Waals forces. The ability of molecules to self-assemble into well-defined, ordered structures is a cornerstone of this field.
The this compound molecule possesses multiple hydrogen bond donors (the primary amine and the amide N-H) and acceptors (the amide carbonyl oxygen and the piperidine nitrogen), making it a prime candidate for participating in intricate hydrogen-bonding networks. While specific studies on the supramolecular chemistry of this compound are not prevalent, the hydrogen bonding patterns of related piperidine and carboxamide structures provide valuable insights.
Crystal structure analyses of piperidine derivatives often reveal the formation of N-H···N hydrogen-bonded chains. ed.ac.uk Similarly, carboxamides are well-known to form robust hydrogen-bonded dimers or chains through N-H···O=C interactions. nih.gov In the crystal structure of piperidine-1-carboximidamide, molecules are linked by N-H···N hydrogen bonds to form a two-dimensional network. redalyc.org The crystal structure of 3-carboxypiperidinium semi-oxalate monohydrate showcases a complex network of O-H···O and N-H···O hydrogen bonds, leading to the formation of a two-dimensional crystal packing of rings.
These examples strongly suggest that this compound would engage in extensive intermolecular hydrogen bonding, potentially leading to the formation of well-ordered supramolecular assemblies such as tapes, sheets, or more complex three-dimensional networks. The chirality of the molecule could further influence the nature of these assemblies, potentially leading to the formation of chiral supramolecular structures. The study of these self-assembly processes could open up new avenues for the development of novel materials with interesting properties.
Table 3: Potential Hydrogen Bonding Interactions in this compound
| Donor | Acceptor | Type of Interaction |
| Amine N-H | Amide C=O | Intermolecular |
| Amide N-H | Amide C=O | Intermolecular (dimer/chain) |
| Amine N-H | Piperidine N | Intermolecular |
| Amide N-H | Piperidine N | Intermolecular |
Hydrogen Bonding Networks in Crystal Engineering
Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, a goal heavily reliant on controlling intermolecular interactions. japtronline.com Hydrogen bonds are paramount in this field due to their strength and high directionality, which allow for the construction of predictable one-, two-, and three-dimensional networks. japtronline.comresearchgate.net
The this compound molecule possesses a rich combination of hydrogen bond donors and acceptors, making it an excellent candidate for building complex supramolecular architectures. The primary amine (-NH2), the secondary amine within the piperidine ring (-NH-), and the amide (-CONH2) group all contain N-H donors. The amide's carbonyl oxygen (C=O) and the nitrogen atoms act as hydrogen bond acceptors. These functionalities can participate in a variety of strong hydrogen-bonding interactions, such as N-H···O and N-H···N. researchgate.net The predictable formation of these interactions can be used to assemble molecules into specific arrangements, known as supramolecular synthons. For instance, the amide group can form robust dimer synthons or catemeric chains, which are common motifs in crystal engineering. japtronline.com The interplay between the different functional groups could lead to intricate and stable 3D hydrogen-bonding networks, a key aspect in the development of new materials. researchgate.net The study of how these different groups interact within a crystal lattice is fundamental to predicting and producing new crystalline forms, or polymorphs, which may exhibit distinct physical properties. nih.gov
Table 1: Potential Hydrogen Bonding Interactions and Supramolecular Synthons for this compound
| Functional Group | Donor/Acceptor Capability | Potential Hydrogen Bonds | Possible Supramolecular Synthons |
|---|---|---|---|
| Primary Amine (-NH₂) | Donor & Acceptor | N-H···O, N-H···N | Chains, Layers |
| Secondary Amine (-NH-) | Donor & Acceptor | N-H···O, N-H···N | Chains, Dimers |
Ligands for Metal-Organic Framework (MOF) Synthesis
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. nih.gov The properties of MOFs, such as pore size, surface area, and chemical functionality, can be tuned by carefully selecting these building blocks. nih.gov The synthesis of MOFs typically involves solvothermal methods, where the components are heated in a solvent, often N,N-dimethylformamide (DMF), to facilitate crystallization. mdpi.com
This compound is a promising ligand candidate for MOF synthesis due to its multiple potential coordination sites. The nitrogen atoms of the primary and secondary amines, along with the carbonyl oxygen of the amide group, can act as Lewis bases, donating electron pairs to coordinate with metal centers. The incorporation of amino groups into MOF structures is a well-established strategy to enhance properties like selective CO₂ capture. rsc.orgmdpi.com Ligands containing amine functionalities can introduce basic sites into the framework, leading to stronger interactions with acidic gas molecules. rsc.org The chiral nature of this compound could also be exploited to construct chiral MOFs, which have applications in enantioselective separations and catalysis. The flexibility of the piperidine ring could lead to the formation of "flexible" MOFs that exhibit dynamic responses, such as gating behavior, to external stimuli like gas adsorption. rsc.org
Table 2: Potential of this compound as a MOF Ligand
| Feature | Role in MOF Synthesis | Potential Advantage |
|---|---|---|
| Amine Groups (-NH₂, -NH-) | Coordination to metal ions | Introduction of functional basic sites, potential for post-synthesis modification. mdpi.com |
| Amide Group (-CONH₂) | Coordination via carbonyl oxygen | Increased structural stability and hydrogen bonding within the framework. |
| Chirality | Chiral building block | Formation of homochiral MOFs for enantioselective applications. |
Incorporation into Polymeric Materials and Functional Materials
Polymers derived from amino acids and their analogues are of great interest for biomedical applications due to their biocompatibility and biodegradability. nih.gov Synthetic polypeptides and polyamides can be designed to have specific functions, serving as carriers for drug delivery or as scaffolds in tissue engineering. nih.govmdpi.com
The structure of this compound, containing two distinct amine groups, makes it a suitable monomer for step-growth polymerization. It can be reacted with dicarboxylic acids or their derivatives to form novel polyamides. The incorporation of this monomer would introduce the piperidine ring directly into the polymer backbone, potentially imparting increased rigidity and thermal stability compared to linear aliphatic polyamides. Furthermore, the pendant carboxamide group and the inherent chirality of the monomer would be regularly spaced along the polymer chain. These functional groups could serve as sites for further chemical modification or as points of interaction for targeted binding applications. The synthesis of polymers from such protected 3-aminopiperidine derivatives could lead to functional materials with well-defined stereochemistry, which is crucial for applications in chiral recognition and separation. nih.govrsc.org
Development of Catalysts or Ligands for Asymmetric Reactions
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. google.com Asymmetric catalysis, which uses chiral catalysts to control the stereochemical outcome of a reaction, is a powerful tool for achieving this goal. researchgate.net A key area of research is the development of new chiral ligands that can coordinate to a metal center and create a highly selective catalytic environment. tum.de Chiral piperidine derivatives are valuable scaffolds for such ligands. rsc.orgacs.org
This compound is an ideal candidate for development into a chiral ligand for asymmetric metal catalysis. Its two amine groups and the amide oxygen can act as chelating sites, binding to a metal ion to form a stable, chiral complex. Such ligands are often used in copper- or rhodium-catalyzed reactions. acs.orgresearchgate.net For example, chiral diamine ligands are effective in copper-catalyzed asymmetric Henry reactions. researchgate.net The specific geometry and electronic properties enforced by the this compound ligand could provide excellent enantioselectivity in a range of important chemical transformations. The development of organocatalysts, which are metal-free small organic molecules, is another major field where this compound could be relevant. beilstein-journals.org Bifunctional catalysts that utilize hydrogen bonding to activate substrates, such as those based on thiourea (B124793) or squaramide, have proven highly effective in asymmetric Michael additions. researchgate.netbeilstein-journals.org The amine and amide groups of this compound could be modified to create novel bifunctional organocatalysts.
Table 3: Potential Applications in Asymmetric Catalysis
| Catalysis Type | Potential Role of this compound | Target Reactions | Common Metals |
|---|---|---|---|
| Metal Catalysis | Chiral Ligand | Asymmetric Henry Reaction researchgate.net, Asymmetric Michael Addition researchgate.net, Asymmetric Heck Reaction acs.org, Asymmetric Hydrogenation | Cu, Rh, Pd, Ni |
Future Perspectives and Research Challenges for 3 Aminopiperidine 3 Carboxamide
Development of Novel and Efficient Synthetic Routes with Reduced Environmental Impact
The development of efficient and environmentally benign synthetic routes to 3-aminopiperidine-3-carboxamide and its derivatives is a key area of ongoing research. Traditional methods often involve multiple steps, the use of hazardous reagents, and the generation of significant waste. Modern synthetic strategies are increasingly focused on green chemistry principles to address these limitations.
Recent advancements include the use of enzyme cascades for the stereoselective synthesis of protected 3-aminopiperidine derivatives. semanticscholar.orgrsc.org These biocatalytic methods offer high enantiopurity and operate under mild reaction conditions, reducing the environmental footprint. semanticscholar.orgrsc.org For instance, a multi-enzyme cascade using galactose oxidase and imine reductase variants has been successfully employed for the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine. rsc.org This one-pot reaction prevents the racemization of labile intermediates and yields products with high enantiomeric excess. rsc.org
Another promising approach involves starting from readily available and inexpensive materials like L-glutamic acid. A five-step synthesis from L-glutamic acid has been reported, featuring mild reaction conditions and the use of non-toxic catalysts. Other innovative strategies include the Hofmann degradation of N-Cbz-3-piperidine carboxylic acid derivatives. google.com
Future research in this area will likely focus on:
The development of novel catalytic systems, including both biocatalysts and chemocatalysts, to further improve efficiency and selectivity.
The exploration of flow chemistry and other process intensification technologies to enable continuous and scalable production.
The utilization of renewable starting materials and greener solvents to minimize environmental impact.
Exploration of Unconventional Reactivity Patterns and Novel Transformations
The this compound scaffold possesses multiple reactive sites, including the primary amine, the secondary amine of the piperidine (B6355638) ring, and the carboxamide group. This rich functionality allows for a wide range of chemical transformations and the exploration of unconventional reactivity patterns.
The primary amino group can be readily acylated, alkylated, or used in reductive amination reactions to introduce diverse substituents. The piperidine nitrogen can be functionalized through N-alkylation or N-arylation, which can significantly impact the conformational properties and biological activity of the molecule. The carboxamide group can be hydrolyzed or transformed into other functional groups, such as nitriles or esters.
Recent studies have demonstrated the versatility of this scaffold in the synthesis of complex molecules. For example, it has been used as a key building block in the synthesis of peptide analogues that act as selective noncovalent inhibitors of bacterial cysteine proteases. nih.govacs.org In these syntheses, the piperidine moiety is introduced through reductive amination, and the resulting stereoisomers are separated and further modified. nih.govacs.org
Future research directions in this area could include:
The development of novel protecting group strategies to enable selective functionalization of the different nitrogen atoms.
The exploration of transition metal-catalyzed cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.
The investigation of ring-opening and ring-expansion reactions to access novel heterocyclic scaffolds.
Advancements in Computational Modeling for Predictive Research and Rational Design
Computational modeling plays an increasingly important role in modern drug discovery and development. nih.gov In the context of this compound, in silico methods can be used to predict the biological activity of new derivatives, understand their structure-activity relationships (SAR), and guide the rational design of more potent and selective compounds. nih.govnih.govarabjchem.org
Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to correlate the structural features of a series of compounds with their biological activity. arabjchem.orgresearchgate.net For instance, Topomer Comparative Molecular Field Analysis (Topomer CoMFA) has been used to study the influence of molecular conformation on the biological activity of piperidine carboxamide derivatives. arabjchem.org Molecular docking studies can provide insights into the binding modes of these compounds with their biological targets, helping to explain their inhibitory activity and guide the design of new analogues with improved binding affinity. nih.govmdpi.com
Molecular dynamics simulations can be used to study the conformational flexibility of the this compound scaffold and its derivatives, as well as their interactions with biological macromolecules over time. nih.gov These simulations can provide a more dynamic picture of the binding process and help to identify key interactions that contribute to biological activity.
Future advancements in this field will likely involve:
The use of artificial intelligence and machine learning algorithms to develop more accurate predictive models of biological activity.
The integration of multiple computational methods to provide a more comprehensive understanding of the SAR of this compound derivatives.
The application of these computational tools to the design of compounds with specific pharmacological profiles, such as improved selectivity or reduced off-target effects.
Expanding Mechanistic Understanding in New Biological Contexts (Non-Clinical)
While the this compound scaffold is a component of several clinically relevant molecules, there is still much to learn about its mechanistic interactions in various non-clinical biological contexts. Understanding how this scaffold influences the properties of molecules in different biological systems is crucial for expanding its therapeutic potential.
For example, derivatives of this compound have been investigated as inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.govmdpi.com Molecular docking studies have revealed that these compounds can form hydrogen bonds and hydrophobic interactions with key residues in the active site of the enzyme. nih.govmdpi.com Western blot analysis has confirmed that these compounds can downregulate the expression of cathepsin K in cell-based assays. nih.govmdpi.com
In another study, N-arylpiperidine-3-carboxamide derivatives were identified as inducers of a senescence-like phenotype in human melanoma cells. nih.gov This suggests a potential role for this scaffold in the development of novel anticancer agents that act through a pro-senescent mechanism. nih.gov
Future research in this area should focus on:
Identifying new biological targets for this compound derivatives using techniques such as chemical proteomics and activity-based protein profiling.
Elucidating the detailed molecular mechanisms of action of these compounds using a combination of biochemical, biophysical, and cell-based assays.
Investigating the effects of these compounds in various in vitro models of disease to explore their potential therapeutic applications beyond their current uses.
Innovation in Material Science and Supramolecular Applications Based on the Scaffold
The unique structural features of this compound also make it an interesting building block for applications in material science and supramolecular chemistry. The presence of hydrogen bond donors and acceptors, as well as the rigid piperidine ring, can facilitate the formation of well-defined supramolecular assemblies.
For instance, the incorporation of a cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) residue into peptides has been shown to enhance their aqueous solubility without disrupting their helical folding propensity. rsc.org This suggests that this scaffold could be used to create water-soluble foldamers with potential applications in areas such as drug delivery and biomaterials.
The ability of the this compound scaffold to participate in hydrogen bonding and other non-covalent interactions could also be exploited in the design of new materials with interesting properties, such as gels, liquid crystals, or porous solids. The functional groups on the scaffold provide handles for further modification, allowing for the fine-tuning of the material's properties.
Future research in this area could explore:
The synthesis and characterization of novel supramolecular polymers and gels based on the this compound scaffold.
The development of new functional materials for applications in areas such as catalysis, sensing, and separation.
The investigation of the self-assembly behavior of these molecules at surfaces and interfaces to create new types of functional coatings and thin films.
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 3-Aminopiperidine-3-carboxamide in laboratory settings?
- Methodological Answer :
- Eye/Skin Protection : Use chemical goggles and nitrile gloves. In case of contact, flush eyes with water for 15 minutes and wash skin with soap and water immediately .
- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors. Use respiratory protection if ventilation is insufficient .
- Spill Management : Contain spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid direct contact during cleanup .
- Storage : Store in a cool, dry, and well-ventilated area, away from oxidizing agents and acids .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer :
- Stepwise Synthesis :
Piperidine Ring Formation : Start with a piperidine precursor (e.g., via cyclization of appropriate amines or ketones) .
Carboxylic Acid Introduction : Use reagents like phosgene or chloroformates to introduce the carboxamide group .
Amidation : React with ammonia or amines under controlled pH and temperature to form the final product .
- Example Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Cyclohexanone, NH₃, H₂/Pd | 65% |
| 2 | Phosgene, DCM, 0°C | 80% |
| 3 | NH₃, EtOH, reflux | 70% |
Advanced Research Questions
Q. How can researchers design experiments to evaluate the inhibitory effects of this compound on viral enzymes?
- Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., fluorescence polarization) to measure binding affinity to viral proteases or polymerases .
- Controls : Include positive controls (e.g., known inhibitors like ritonavir) and negative controls (DMSO vehicle) .
- Dose-Response Curves : Test compound concentrations ranging from 1 nM to 100 µM to calculate IC₅₀ values. Use triplicate measurements for statistical validity .
- Structural Analysis : Perform X-ray crystallography or molecular docking to identify binding interactions with enzyme active sites .
Q. What analytical strategies resolve structural ambiguities in this compound derivatives?
- Methodological Answer :
- Spectroscopic Techniques :
- NMR : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., distinguishing C-3 vs. C-4 substitution) .
- HRMS : Validate molecular formula and detect impurities (e.g., via electrospray ionization) .
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .
- X-ray Diffraction : Resolve stereochemical uncertainties (e.g., axial vs. equatorial substituents) .
Q. How should contradictory results between in vitro and in vivo studies of this compound be addressed?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, metabolism (e.g., liver microsome assays), and plasma stability to identify discrepancies between models .
- Dose Optimization : Adjust in vivo dosing based on in vitro IC₅₀ values and protein-binding corrections (e.g., using fu = unbound fraction) .
- Model Validation : Use humanized animal models or 3D cell cultures to bridge the gap between simplified in vitro systems and complex in vivo environments .
- Data Reprodubility : Replicate studies across multiple labs and standardize assay conditions (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
